1-(7-Bromo-9H-fluoren-2-yl)ethanone (CAS: 34172-50-4), also known as 2-acetyl-7-bromofluorene, is a highly versatile, bifunctional building block utilized extensively in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced fluorescent dyes . Featuring a rigid, planar fluorene core, the molecule is distinguished by an electron-withdrawing acetyl group at the C2 position and a reactive bromine atom at the C7 position . This asymmetric substitution pattern makes it an ideal precursor for constructing donor-acceptor (D-A) architectures; the acetyl moiety readily undergoes condensation to form extended heterocycles (e.g., pyrimidines, triazines, or chalcones), while the C7 bromine serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Crucially, the compound retains an unsubstituted C9 position (9H), which allows chemists to introduce custom alkyl or aryl groups late in the synthetic sequence to precisely tune the target material's solubility and solid-state packing .
Substituting 1-(7-Bromo-9H-fluoren-2-yl)ethanone with simpler, lower-cost analogs such as 2-acetylfluorene or 2,7-dibromofluorene introduces severe synthetic bottlenecks that ultimately increase total procurement and processing costs . Utilizing 2-acetylfluorene requires a subsequent bromination step, which frequently suffers from poor regioselectivity, yielding unwanted isomers (such as alpha-bromination at the acetyl group) that necessitate rigorous, solvent-heavy chromatographic purification [1]. Conversely, attempting to synthesize an asymmetric D-A precursor by mono-acetylating symmetric 2,7-dibromofluorene typically results in a statistical mixture of unreacted, mono-functionalized, and di-functionalized species, capping the maximum theoretical yield at approximately 50% and complicating scale-up. Procuring the pre-functionalized, asymmetric 1-(7-Bromo-9H-fluoren-2-yl)ethanone bypasses these low-yield desymmetrization steps, ensuring >98% regiochemical purity and streamlining the manufacturing of complex optoelectronic materials .
When constructing asymmetric fluorene derivatives, starting with a pre-brominated scaffold is critical for maintaining high process yields. Commercial 1-(7-Bromo-9H-fluoren-2-yl)ethanone guarantees >98.0% (GC) regiochemical purity . In contrast, attempting direct electrophilic bromination of the comparator 2-acetylfluorene often limits the isolated yield of the pure 7-bromo isomer to <70% due to competing alpha-bromination of the ketone and polybromination of the fluorene core [1]. This requires extensive column chromatography to resolve closely eluting isomers.
| Evidence Dimension | Regiochemical Purity and Isolated Yield of Asymmetric Precursor |
| Target Compound Data | >98.0% (GC) purity upon procurement, ready for immediate cross-coupling |
| Comparator Or Baseline | <70% isolated yield when directly brominating 2-acetylfluorene |
| Quantified Difference | >28% higher effective yield of the pure asymmetric building block without purification overhead |
| Conditions | Standard electrophilic aromatic bromination conditions vs. direct procurement of pre-functionalized 34172-50-4 |
Procuring the pre-brominated compound eliminates a low-yielding, purification-intensive step, directly reducing the cost of goods and time-to-market for custom OLED materials.
For buyers considering symmetric precursors, mono-functionalization presents a severe mass-efficiency penalty. Using 1-(7-Bromo-9H-fluoren-2-yl)ethanone provides 100% utilization of the starting material for downstream asymmetric D-A coupling. Conversely, attempting Friedel-Crafts mono-acetylation of the symmetric comparator 2,7-dibromofluorene results in a statistical distribution, capping the maximum theoretical yield of the asymmetric intermediate at approximately 50%, alongside 25% unreacted starting material and 25% di-acetylated byproduct .
| Evidence Dimension | Maximum Theoretical Yield of Asymmetric Intermediate |
| Target Compound Data | 100% core scaffold utilization for asymmetric synthesis |
| Comparator Or Baseline | ~50% maximum theoretical yield for mono-acetylation of 2,7-dibromofluorene |
| Quantified Difference | 2x improvement in core scaffold utilization efficiency |
| Conditions | Friedel-Crafts acylation of symmetric fluorenes vs. direct use of the pre-assembled asymmetric 34172-50-4 scaffold |
Avoiding the mono-desymmetrization of 2,7-dibromofluorene prevents the generation of difficult-to-separate di-acetylated byproducts, ensuring reproducible and economical scale-up.
A critical advantage of 1-(7-Bromo-9H-fluoren-2-yl)ethanone over pre-alkylated analogs (e.g., 9,9-dimethylfluorene derivatives) is the unsubstituted 9H position. Pre-alkylated comparators lock the molecular structure early, often limiting the final polymer or small molecule's solubility in non-halogenated processing solvents to <10 mg/mL [1]. The 9H core of 34172-50-4 allows chemists to perform rigid backbone cross-couplings first, and subsequently introduce custom branched alkyl chains (e.g., 2-ethylhexyl or octyl) at the C9 position, enabling formulation optimizations that can achieve >30 mg/mL solubility in green solvents required for inkjet printing [1].
| Evidence Dimension | Degrees of Freedom for Late-Stage Solubility Tuning |
| Target Compound Data | Unsubstituted 9H position allows 100% customization of alkyl chains post-coupling |
| Comparator Or Baseline | Pre-alkylated 9,9-dimethyl analogs restrict solubility optimization, often capping at <10 mg/mL in green solvents |
| Quantified Difference | Enables optimization to >30 mg/mL solubility by allowing late-stage attachment of highly solubilizing branched chains |
| Conditions | Solution-processed OLED/OPV ink formulation in non-halogenated solvents |
The 9H core provides the flexibility to empirically match the material's solubility to specific industrial coating processes without redesigning the entire synthetic route.
Because of its >98% regiochemical purity and dual reactive sites, this compound is the right choice for synthesizing Thermally Activated Delayed Fluorescence (TADF) materials. The acetyl group can be converted into an electron-accepting triazine or pyrimidine moiety, while the C7 bromo group allows for orthogonal Buchwald-Hartwig coupling of an electron-donating carbazole or arylamine, streamlining the production of high-efficiency D-A emitters .
For developers of non-fullerene acceptors (NFAs) or donor polymers requiring specific ink formulations, the unsubstituted 9H position is highly advantageous. It allows researchers to construct the rigid conjugated backbone via the C2 and C7 positions first, and then utilize late-stage alkylation at C9 to introduce branched chains (like 2-ethylhexyl), perfectly tuning the material's solubility and bulk-heterojunction phase separation for roll-to-roll printing [1].
In chemical biology and sensor development, this compound serves as a superior precursor for fluorene-based chalcones. The acetyl group acts as an excellent handle for aldol condensations to form extended conjugated systems, while the retained bromo group provides a reliable site for subsequent Suzuki coupling to attach biological targeting ligands or anchor the dye to solid supports .
Irritant